molecular formula C7H17N B1584887 Diethylisopropylamine CAS No. 6006-15-1

Diethylisopropylamine

Cat. No.: B1584887
CAS No.: 6006-15-1
M. Wt: 115.22 g/mol
InChI Key: ULWOJODHECIZAU-UHFFFAOYSA-N
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Description

Diethylisopropylamine is an organic compound with the molecular formula C7H17N. It is a tertiary amine, characterized by the presence of two ethyl groups and one isopropyl group attached to the nitrogen atom. This compound is a colorless liquid that is miscible with water and has a variety of applications in organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylisopropylamine can be synthesized through the reaction of isopropyl bromide with diethylamine. The reaction typically requires heating under reflux conditions in the presence of a catalyst such as copper and sodium bromide. The yield of the reaction can be significantly improved by using an autoclave and adding glycerol as a reaction promoter .

Industrial Production Methods: In industrial settings, the production of this compound often involves the reductive amination of acetone with ammonia, using a modified copper oxide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Diethylisopropylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Diethylisopropylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethylisopropylamine involves its role as a base in chemical reactions. It can deprotonate acidic compounds, facilitating the formation of reactive intermediates. The nitrogen atom in this compound can also act as a nucleophile, participating in substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Uniqueness: Diethylisopropylamine is unique due to its specific combination of ethyl and isopropyl groups, which provides distinct steric and electronic properties. This makes it particularly useful as a non-nucleophilic base in organic synthesis, offering advantages over other similar amines in terms of selectivity and reactivity .

Properties

IUPAC Name

N,N-diethylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-5-8(6-2)7(3)4/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWOJODHECIZAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208785
Record name 2-Propanamine, N,N-diethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6006-15-1
Record name N,N-Diethyl-2-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6006-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanamine, N,N-diethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propanamine, N,N-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Propanamine, N,N-diethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethylisopropylamine
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Diethylisopropylamine
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Diethylisopropylamine
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Diethylisopropylamine
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Diethylisopropylamine
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Diethylisopropylamine

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